3-(4-fluorophenyl)-1,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
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Description
The compound “3-(4-fluorophenyl)-1,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione” is a type of triazino and triazolo purine derivative . It is part of a class of compounds that have been studied for their potential antineoplastic, anti-HIV-1, and antimicrobial activities .
Synthesis Analysis
The synthesis of this compound involves the creation of new triazino and triazolo purine derivatives . The process includes the synthesis of 6,8-dimethyl-1,4-dihydro-1,2,4-triazino purine diones and 5,7,9-trimethyl-1,2,4-triazolo purine diones . The exact synthesis process for this specific compound is not detailed in the available literature.Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be fully identified. It has been found to exhibit considerable activity against certain types of cancer cells, including melanoma malme-3 m, non-small lung cancer hop-92, and breast cancer t-47d .
Mode of Action
It is believed to interact with its targets in a way that inhibits their growth and proliferation
Biochemical Pathways
Given its observed anticancer activity, it may be involved in pathways related to cell growth and proliferation
Result of Action
The compound has shown considerable activity against certain types of cancer cells, indicating that it may induce cell death or inhibit cell growth . .
properties
IUPAC Name |
3-(4-fluorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O2/c1-20-13-12(14(24)21(2)16(20)25)23-8-11(19-22(3)15(23)18-13)9-4-6-10(17)7-5-9/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPZCBUUDFSTKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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